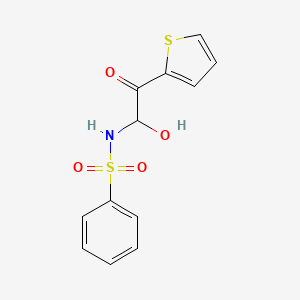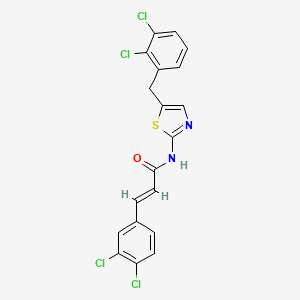![molecular formula C22H22N4O2S B11974244 7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11974244.png)
7-benzyl-1,3-dimethyl-8-[(3-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮是一种复杂的有机化合物,属于嘌呤衍生物类。该化合物以其独特的结构为特征,其中包含一个被苄基、甲基和硫代基取代的嘌呤核心。它主要用于科学研究,因为其在各个领域具有潜在的生物活性及应用。
准备方法
合成路线与反应条件
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮的合成通常涉及多个步骤,从容易获得的前体开始。. 反应条件通常涉及使用极性非质子溶剂,例如二甲基甲酰胺 (DMF),以及催化剂,例如碳酸钾 (K2CO3)。
工业生产方法
由于该化合物主要用于研究环境,其工业生产方法没有得到很好的记录。 大规模合成可能会遵循与实验室合成类似的路线,但会针对产量和纯度进行优化。 连续流动化学和自动化合成等技术可以用来提高效率和可扩展性。
化学反应分析
反应类型
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮会发生各种化学反应,包括:
氧化: 硫代基可以用过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂氧化成亚砜或砜。
还原: 该化合物可以使用氢化铝锂 (LiAlH4) 等还原剂在嘌呤核心处被还原。
取代: 亲核取代反应可以在苄基位置使用硫醇或胺等亲核试剂进行。
常见试剂和条件
这些反应中使用的常见试剂包括:
氧化剂: H2O2,m-CPBA
还原剂: LiAlH4,硼氢化钠 (NaBH4)
亲核试剂: 硫醇,胺
主要产物
由这些反应形成的主要产物取决于使用的具体条件和试剂。 例如,硫代基的氧化会产生亚砜或砜,而亲核取代可以在苄基位置引入各种官能团。
科学研究应用
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的结构单元,以及作为研究嘌呤衍生物的模型化合物。
生物学: 研究其潜在的生物活性,例如酶抑制和受体结合。
医药: 探索其潜在的治疗作用,包括抗炎和抗癌特性。
工业: 用于开发新材料,以及作为合成特种化学品的先驱。
作用机制
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮的作用机制涉及其与特定分子靶标和途径的相互作用。 已知它通过与活性位点结合来抑制某些酶,从而阻断其活性。 此外,它可能与细胞受体相互作用,调节信号转导途径并影响细胞功能 .
相似化合物的比较
类似化合物
1,3-二甲基-7-苄基黄嘌呤: 结构相似,但缺少硫代基。
8-苄基-1,3-二甲基黄嘌呤: 结构相似,但缺少 3-甲基苄基。
7-苄基-1,3-二甲基-8-哌嗪-1-基-3,7-二氢-嘌呤-2,6-二酮: 包含哌嗪环而不是硫代基.
独特性
7-苄基-1,3-二甲基-8-[(3-甲基苄基)硫代]-3,7-二氢-1H-嘌呤-2,6-二酮的独特性在于其特定的取代模式,赋予其独特的化学和生物特性。 苄基和硫代基的存在增强了其对各种化学反应和生物相互作用的潜力,使其成为研究和开发的宝贵化合物。
属性
分子式 |
C22H22N4O2S |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
7-benzyl-1,3-dimethyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
InChI |
InChI=1S/C22H22N4O2S/c1-15-8-7-11-17(12-15)14-29-21-23-19-18(20(27)25(3)22(28)24(19)2)26(21)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3 |
InChI 键 |
IOXQYIBDLNWYOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11974166.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11974179.png)

![2-chloro-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11974193.png)
![Ethyl 4-{[ethoxy(oxo)acetyl]amino}-3-(4-ethoxy-4-oxobutanoyl)-5-ethylbenzoate](/img/structure/B11974201.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11974206.png)

![Methyl 2-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B11974211.png)

![4-{(E)-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 3-methylbenzoate](/img/structure/B11974235.png)
![4-Bromobenzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974241.png)



